molecular formula C17H18N2O4S B5753649 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea

Cat. No.: B5753649
M. Wt: 346.4 g/mol
InChI Key: ZARCIYCRCQWKAE-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea is a synthetic compound characterized by the presence of a benzodioxole ring and a dimethoxyphenyl group connected via a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2,5-dimethoxyaniline in the presence of a thiourea reagent. The reaction is usually carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the thiourea linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like nitric acid or halogens.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea linkage and aromatic rings. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea
  • 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-methoxyphenyl)thiourea

Uniqueness

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea is unique due to the presence of both a benzodioxole ring and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-20-12-4-6-14(21-2)13(8-12)19-17(24)18-9-11-3-5-15-16(7-11)23-10-22-15/h3-8H,9-10H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARCIYCRCQWKAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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